PqsR-IN-3

Quorum sensing inhibition pqs system P. aeruginosa PAO1-L

PqsR-IN-3 (also known as compound 16e) is a synthetic, small-molecule selective inhibitor of the Pseudomonas aeruginosa pqs quorum sensing (QS) system and its associated virulence factor pyocyanin. It acts as a PqsR antagonist, designed to attenuate bacterial virulence rather than exert direct bactericidal effects, thereby reducing the selective pressure for resistance development.

Molecular Formula C23H23N5O3
Molecular Weight 417.5 g/mol
Cat. No. B12390023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePqsR-IN-3
Molecular FormulaC23H23N5O3
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(N1C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)O
InChIInChI=1S/C23H23N5O3/c1-16-12-22(29)23(30)21(27(16)2)14-24-13-17-15-28(26-25-17)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-12,15,24,30H,13-14H2,1-2H3
InChIKeyIUQMDUGXGUPFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PqsR-IN-3: A Selective PqsR Inhibitor for Pseudomonas aeruginosa Virulence Attenuation and Antibiotic Adjuvant Research


PqsR-IN-3 (also known as compound 16e) is a synthetic, small-molecule selective inhibitor of the Pseudomonas aeruginosa pqs quorum sensing (QS) system and its associated virulence factor pyocyanin [1]. It acts as a PqsR antagonist, designed to attenuate bacterial virulence rather than exert direct bactericidal effects, thereby reducing the selective pressure for resistance development [1]. The compound belongs to the 3-hydroxypyridin-4(1H)-one derivative class and has been characterized for its ability to inhibit biofilm synthesis, suppress motility phenotypes, and demonstrate synergistic antibacterial effects when combined with conventional antibiotics [1].

Why PqsR-IN-3 Cannot Be Simply Substituted by Other In-Class PqsR Inhibitors


Although multiple PqsR inhibitors have been reported, their activity profiles diverge significantly in terms of potency against distinct P. aeruginosa strains, selectivity for the pqs system, and functional outcomes like pyocyanin suppression and biofilm inhibition. For example, PqsR-IN-1 and PqsR-IN-2 exhibit nanomolar potency against PAO1-L and PA14 strains but with a different selectivity profile and no reported in vivo validation [1]. Conversely, PqsR-IN-3, while demonstrating a micromolar IC50 in the same whole-cell pqs reporter assay, provides a unique combination of robust pyocyanin inhibition, significant motility suppression, low mammalian cytotoxicity, and validated in vivo synergistic activity with ciprofloxacin and tobramycin in a C. elegans infection model [2]. These divergent properties mean that PqsR inhibitors are not interchangeable tools; the selection of a specific compound must be guided by the precise experimental or therapeutic context (e.g., in vitro vs. in vivo studies, the need for antibiotic synergy, or a specific strain background) [2].

PqsR-IN-3 Quantitative Evidence: Direct Comparisons for Informed Selection


PqsR-IN-3 Exhibits a Distinct Potency Profile vs. PqsR-IN-1 and PqsR-IN-2 in Whole-Cell pqs System Inhibition

PqsR-IN-3 inhibits the pqs QS system with an IC50 of 3.7 μM in the P. aeruginosa PAO1-L strain [1]. In direct cross-study comparison, PqsR-IN-1 (Compound 18) and PqsR-IN-2 (Compound 19) are more potent in the same assay, with IC50 values of 0.313 ± 0.156 μM and 0.298 ± 0.182 μM, respectively [2]. This indicates a >10-fold difference in potency within this specific whole-cell pqs reporter assay context.

Quorum sensing inhibition pqs system P. aeruginosa PAO1-L

PqsR-IN-3 Provides In Vivo-Validated Antibiotic Synergy Unavailable for Many In-Class Comparators

PqsR-IN-3 demonstrated a clear antibacterial synergistic effect with ciprofloxacin and tobramycin in both in vitro assays and in a C. elegans in vivo infection model [1]. In contrast, while PqsR-IN-1 and PqsR-IN-2 are potent inhibitors of the pqs system and reduce pyocyanin production, their published characterization does not include in vivo synergy validation or any in vivo efficacy data [2]. This represents a critical differentiator for studies requiring translationally relevant or in vivo-validated combination therapy data.

Antibiotic adjuvant Synergy In vivo infection model

PqsR-IN-3 Demonstrates a Balanced Antivirulence Profile: Direct Comparison of Pyocyanin and Motility Inhibition vs. PqsR-IN-1

PqsR-IN-3 inhibits pyocyanin production with an IC50 of 2.7 μM and exhibits significant inhibition of P. aeruginosa motility phenotypes (swarming and swimming) [1]. In a cross-study comparison, PqsR-IN-1 reduces pyocyanin synthesis to 23% of control at 3x IC50 in PAO1-L, while PqsR-IN-3 is reported to provide significant inhibition of motility, an effect not quantified or emphasized for PqsR-IN-1 [2]. The ability to suppress multiple virulence traits beyond pyocyanin may offer a broader antivirulence impact in complex infection environments.

Pyocyanin inhibition Virulence attenuation Motility

PqsR-IN-3: Targeted Research and Development Application Scenarios


Antibiotic Adjuvant Research in In Vivo Infection Models

PqsR-IN-3 is ideally suited for studies investigating the potential of QS inhibitors to potentiate conventional antibiotic therapy in vivo. Its validated synergistic effect with ciprofloxacin and tobramycin in the C. elegans infection model [1] provides a strong rationale for its use as a tool compound in evaluating combination therapy strategies aimed at reducing antibiotic dosage or overcoming resistance.

Broad-Spectrum Virulence Attenuation Studies

Given its ability to suppress both pyocyanin production and bacterial motility [1], PqsR-IN-3 is a preferred choice for research aiming to characterize the impact of pqs system inhibition on multiple, distinct virulence phenotypes. This is particularly relevant in models where biofilm formation, host colonization, and dissemination are key endpoints.

Comparative Structure-Activity Relationship (SAR) Studies of PqsR Antagonists

As a 3-hydroxypyridin-4(1H)-one derivative with a well-defined micromolar potency and a unique triazole linker [1], PqsR-IN-3 serves as a valuable benchmark and scaffold for SAR studies. Its distinct chemical structure and biological profile compared to quinazolinone-based inhibitors like PqsR-IN-1/2 [2] enable direct comparisons to understand how different chemotypes influence activity, selectivity, and in vivo behavior.

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